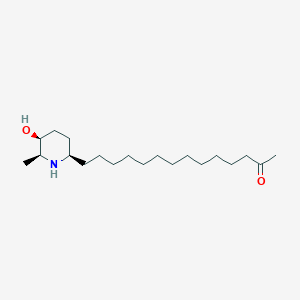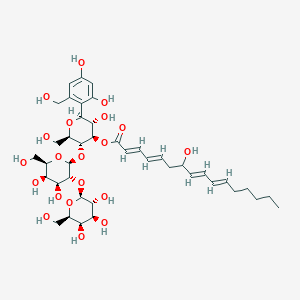
Fusacandin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fusacandin B is a natural product found in Fusarium sambucinum with data available.
科学的研究の応用
Antifungal Properties
Fusacandin B, along with Fusacandin A, is identified as a novel antifungal compound belonging to the papulacandin class, isolated from Fusarium sambucinum. These compounds are notable for their unique structural composition, including two units of galactose and one of glucose, with Fusacandin B being esterified at a single site with long-chain, unsaturated fatty acids. Their antifungal efficacy, particularly against Candida albicans, is attributed to the inhibition of (1,3)-beta-glucan synthesis, a crucial component of fungal cell walls. This class of compounds has garnered attention due to its potential as an antifungal agent, especially in the context of increasing resistance to conventional antifungal drugs (Hochlowski et al., 1995), (Jackson et al., 1995).
Complement Activation Inhibition
Research indicates that natural sulfated polysaccharides like fucans, isolated from brown seaweed, can be potent inhibitors of human complement activation. Fusacandin B, sharing a similar polysaccharide structure, may exhibit similar properties. These compounds inhibit the formation of both classical and alternative pathway C3 convertases, crucial in the immune response. Their molecular weight and sulfate content significantly influence their biological activity, suggesting potential applications in anti-inflammatory and anti-complementary therapies (Blondin et al., 1994).
Cancer Research
Fuligocandin B, a related compound, has shown potential in overcoming TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) resistance in cancer cells. This compound targets valosin-containing protein (VCP/p97), an AAA ATPase, enhancing the sensitivity of cancer cells to TRAIL-induced cell death. This suggests that fusacandin B, with its structural similarities, could potentially be explored for similar applications in cancer treatment (Arai et al., 2016).
Potential Anticoagulant and Antioxidant Effects
Fusacandin B, due to its polysaccharide structure, may possess properties similar to fucans from brown seaweeds, which have shown anticoagulant, anti-inflammatory, and antioxidant effects. These properties are influenced by molecular weight and degree of sulfation, indicating that Fusacandin B could be investigated for similar therapeutic applications (Dore et al., 2013).
特性
CAS番号 |
166407-34-7 |
|---|---|
製品名 |
Fusacandin B |
分子式 |
C41H60O20 |
分子量 |
872.9 g/mol |
IUPAC名 |
[(2S,3S,4R,5R,6R)-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate |
InChI |
InChI=1S/C41H60O20/c1-2-3-4-5-6-7-9-12-22(46)13-10-8-11-14-28(49)59-38-35(55)37(29-21(17-42)15-23(47)16-24(29)48)56-27(20-45)36(38)60-41-39(33(53)31(51)26(19-44)58-41)61-40-34(54)32(52)30(50)25(18-43)57-40/h6-12,14-16,22,25-27,30-48,50-55H,2-5,13,17-20H2,1H3/b7-6+,10-8+,12-9+,14-11+/t22?,25-,26-,27-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39-,40+,41+/m1/s1 |
InChIキー |
DEPSCDXHCFJSQZ-QICRFORPSA-N |
異性体SMILES |
CCCCC/C=C/C=C/C(C/C=C/C=C/C(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |
SMILES |
CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |
正規SMILES |
CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |
同義語 |
fusacandin B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[5-(1-Hydroxyhepta-2,4,6-triynyl)-2-oxo-1,3-dioxolan-4-yl]heptanoic acid](/img/structure/B1250071.png)
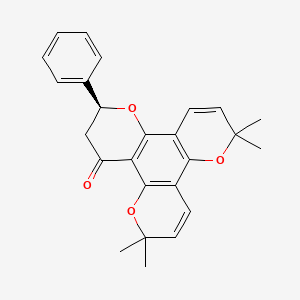
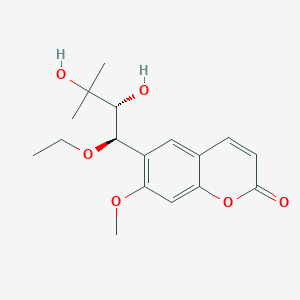
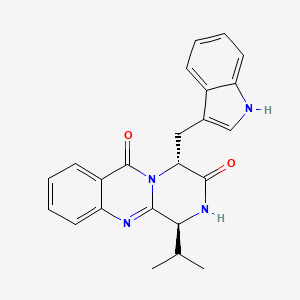
![4-(3-Hexyl-2-oxo-imidazolidin-1-yl)-N-{4-[2-(2-hydroxy-2-pyridin-3-yl-ethylamino)-ethyl]-phenyl}-benzenesulfonamide](/img/structure/B1250077.png)
![4-[5-Naphthalen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B1250079.png)
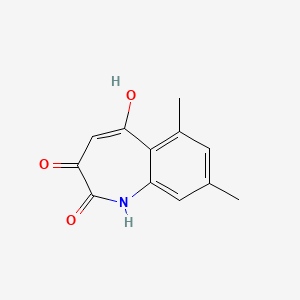
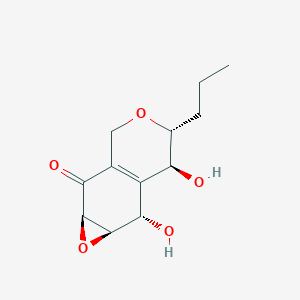
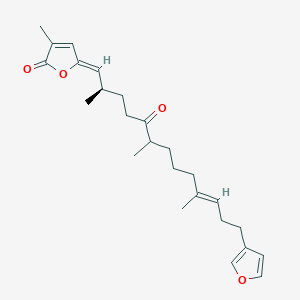
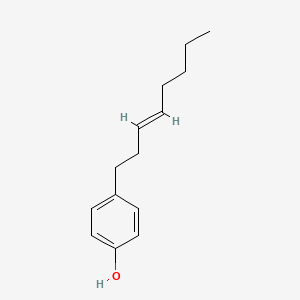

![2-[(6-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)methyl-methylamino]acetic acid;hydrochloride](/img/structure/B1250088.png)
![(2,6-Dimethylpiperidin-1-yl)-[3-[[4-(2-propan-2-yloxyphenyl)piperidin-1-yl]methyl]phenyl]methanone](/img/structure/B1250089.png)
